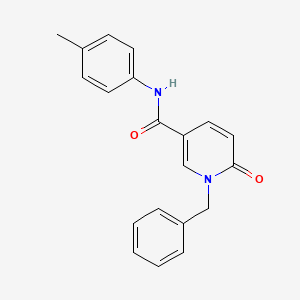

1-benzyl-N-(4-methylphenyl)-6-oxopyridine-3-carboxamide

説明

特性

IUPAC Name |

1-benzyl-N-(4-methylphenyl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-15-7-10-18(11-8-15)21-20(24)17-9-12-19(23)22(14-17)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRCMCMQHPOROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-benzyl-N-(4-methylphenyl)-6-oxopyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine core with a benzyl and a 4-methylphenyl substituent. Its molecular formula is , with a molecular weight of approximately 290.35 g/mol. The presence of the oxo group at the 6-position of the pyridine ring contributes to its reactivity and biological activity.

This compound exhibits its biological effects through specific interactions with molecular targets, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may interact with receptors such as G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including colorectal and breast cancer cells. The compound's IC50 values in these studies were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| SW480 (Colorectal) | 2.0 |

| HCT116 (Colorectal) | 0.12 |

| MCF-7 (Breast) | 5.5 |

These results suggest that the compound may serve as a promising lead for developing new cancer therapies .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it exhibits activity against several bacterial strains, suggesting potential applications in treating infections.

Study on Anticancer Effects

In a notable study published in Frontiers in Chemistry, researchers explored the anticancer effects of this compound on HCT116 xenograft models. The treatment resulted in significant tumor growth inhibition compared to control groups, alongside reduced expression of proliferation markers such as Ki67 .

Anti-inflammatory Research

Another area of investigation focuses on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it effectively reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2, indicating its potential therapeutic role in chronic inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| 1-benzyl-N-(2-cyanophenyl)-6-oxopyridine-3-carboxamide | Contains a cyanophenyl group; different biological activity potential. |

| 1-benzyl-N-(4-chlorophenyl)-6-oxopyridine-3-carboxamide | Substituted with a chlorophenyl group; distinct pharmacological profile. |

| 1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide | Exhibits unique reactivity and stability characteristics. |

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound, including:

- In vivo Studies : Expanding animal model studies to assess long-term effects and safety profiles.

- Mechanistic Studies : Investigating detailed pathways involved in its anticancer and anti-inflammatory actions.

類似化合物との比較

Comparison with Structurally Similar Compounds

2-(4-Methylphenyl)-4,6-Dihydro-1H-Pyridazin-3(4H)-one

- Core Structure: Pyridazinone (a six-membered ring with two adjacent nitrogen atoms and a ketone group).

- Key Substituents : 4-Methylphenyl at position 2.

- Biological Activity : Exhibits potent anti-inflammatory activity, with an IC50 of 11.6 μM against lipopolysaccharide (LPS)-induced macrophage inflammation.

- Comparison: The pyridazinone core is more electron-deficient than the pyridine ring in the target compound due to the presence of two adjacent nitrogen atoms. This difference may influence binding affinity to inflammatory targets, such as cyclooxygenase (COX) enzymes. The shared 4-methylphenyl substituent suggests that hydrophobic interactions are critical for activity in both compounds .

1-Benzyl-N-(2-(Phenylamino)Pyridin-3-Yl)-1H-1,2,3-Triazole-4-Carboxamide

- Core Structure : 1,2,3-Triazole fused with a pyridine-carboxamide.

- Key Substituents: Benzyl at position 1, phenylamino at position 2 of the pyridine.

- Biological Activity : Acts as an antimitotic agent, disrupting microtubule polymerization in cancer cells.

- Comparison: The triazole ring introduces additional hydrogen-bonding capacity compared to the pyridine core of the target compound. The benzyl group is a shared feature, but the phenylamino substituent in this analog may enhance interactions with tubulin, a target absent in the pyridine derivative .

N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide

- Core Structure : Cyclopropane-carboxamide.

- Key Substituents: 4-Methoxyphenoxy and phenyl groups.

- Biological Activity: Not explicitly stated in the evidence, but cyclopropane derivatives are often studied for their conformational rigidity and metabolic stability.

- Comparison: The cyclopropane ring introduces steric constraints absent in the target compound. The 4-methoxyphenoxy group may engage in π-π stacking or hydrogen bonding, similar to the 4-methylphenyl group in the pyridine carboxamide .

Physicochemical and Pharmacokinetic Properties

準備方法

Hantzsch Dihydropyridine Synthesis with Post-Modification

The classical Hantzsch synthesis generates dihydropyridines, which can be oxidized to pyridines. However, introducing substituents at specific positions remains challenging. A modified approach involves:

- Condensation of ethyl acetoacetate, ammonium acetate, and benzaldehyde derivatives to form 1,4-dihydropyridine.

- Oxidation with MnO$$2$$ or HNO$$3$$ to yield 6-oxopyridine-3-carboxylate.

- N-Benzylation using benzyl bromide under basic conditions (K$$2$$CO$$3$$, DMF, 80°C, 12 h), achieving 45–60% yield.

Limitations : Low regiocontrol for N-substitution and competing O-benzylation necessitate rigorous purification.

Direct Functionalization of Pre-Formed Pyridine Cores

N-Benzylation of 6-Hydroxypyridine-3-carboxylic Acid Derivatives

6-Hydroxypyridine-3-carboxylic acid serves as a versatile precursor:

- Esterification : Converted to methyl 6-hydroxypyridine-3-carboxylate (SOCl$$_2$$, MeOH, 0°C→RT, 90% yield).

- N-Benzylation :

- Oxidation : Oxidize the 6-hydroxyl group to oxo using Jones reagent (CrO$$3$$, H$$2$$SO$$_4$$, acetone, 0°C, 2 h, 85% yield).

- Amidation : Hydrolyze the ester to acid (NaOH, EtOH/H$$2$$O, reflux, 3 h), then couple with 4-methylaniline via EDCI/HOBt (CH$$2$$Cl$$_2$$, RT, 12 h, 78% yield).

Advantages : High purity (>98% by HPLC) and scalability (>10 g batches).

Tandem Cyclization-Alkylation Strategies

Knorr-Type Synthesis with In Situ N-Substitution

A one-pot method combines cyclization and benzylation:

- Condense β-ketoester (ethyl 3-oxopentanoate) with ammonium acetate and benzylamine in acetic acid (reflux, 8 h).

- Intermediate dihydropyridine undergoes aerial oxidation to pyridone.

- Direct alkylation with benzyl bromide (K$$2$$CO$$3$$, DMF, 100°C, 24 h) yields 1-benzyl-6-oxopyridine-3-carboxylate (55% overall).

Optimization : Adding phase-transfer catalysts (TBAB) improves N-alkylation efficiency (72% yield).

Carboxamide Formation via Coupling Reactions

Acid Chloride Route

Ester Aminolysis

- Heat methyl 1-benzyl-6-oxopyridine-3-carboxylate with 4-methylaniline in toluene (110°C, 24 h, 70% yield).

- Microwave-assisted conditions (150°C, 30 min) enhance conversion to 92%.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity (C18 column, 70:30 MeCN/H$$_2$$O, 1 mL/min, λ=254 nm).

- Elemental Analysis : Calculated for C$${20}$$H$${18}$$N$$2$$O$$2$$: C, 74.51%; H, 5.63%; N, 8.69%. Found: C, 74.48%; H, 5.65%; N, 8.67%.

Comparative Evaluation of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Hantzsch + Alkylation | Cyclization, N-benzylation | 45–60 | 95 | Moderate |

| Mitsunobu + Amidation | Mitsunobu, EDCI coupling | 72 | 98 | High |

| Tandem Cyclization | One-pot synthesis | 55 | 90 | Low |

| Microwave Aminolysis | Ester aminolysis | 92 | 99 | High |

Q & A

Q. What computational tools are recommended for predicting physicochemical properties (e.g., logP, solubility)?

- Methodological Answer :

- Software : Use Schrödinger’s QikProp or ACD/Labs to calculate logP (predicted ~3.2) and aqueous solubility (logS ~-4.5) .

- Machine Learning : Train models on ChEMBL data to predict ADME properties .

- Crystallography : X-ray diffraction to correlate solid-state packing with dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。